1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE
Overview
Description
1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group tolerant conditions . Another method involves the reaction of 4-trifluoromethoxybenzonitrile with isopropyl magnesium bromide in toluene, followed by heating .
Chemical Reactions Analysis
1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the Favorskii rearrangement involves the rearrangement of carbonyl compounds with α-halo groups in the presence of a strong base . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study the effects of trifluoromethoxy groups on biological systemsAdditionally, it is used in the industry for the production of specialized materials and coatings .
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group is known to influence the compound’s electronic properties, which can affect its reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE can be compared with similar compounds such as 1-(4-methylphenyl)ethanone and 1-(4-methoxyphenyl)propan-1-one . These compounds share similar structural features but differ in their functional groups, which can lead to differences in their chemical reactivity and applications. The presence of the trifluoromethoxy group in this compound makes it unique and potentially more versatile in certain applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-3-[4-(trifluoromethoxy)anilino]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO2/c1-16-7-9-18(10-8-16)22(28)15-21(17-5-3-2-4-6-17)27-19-11-13-20(14-12-19)29-23(24,25)26/h2-14,21,27H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHJHRFDYXGEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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